molecular formula C20H16BaO B14278525 CID 71341187 CAS No. 134536-90-6

CID 71341187

Katalognummer: B14278525
CAS-Nummer: 134536-90-6
Molekulargewicht: 409.7 g/mol
InChI-Schlüssel: KNYDEJLQHHWYAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 71341187 is a chemical compound registered in the PubChem database

Analyse Chemischer Reaktionen

CID 71341187 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that retain the core structure of this compound while exhibiting different chemical properties.

Wissenschaftliche Forschungsanwendungen

CID 71341187 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on cellular processes. In medicine, it is explored for its therapeutic potential in treating certain diseases. In industry, it is utilized in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of CID 71341187 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

CID 71341187 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. this compound stands out due to its specific applications and effectiveness in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and mechanisms of action make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Further research and development are likely to uncover even more applications and benefits of this compound.

Eigenschaften

CAS-Nummer

134536-90-6

Molekularformel

C20H16BaO

Molekulargewicht

409.7 g/mol

InChI

InChI=1S/C20H16O.Ba/c1-3-8-18(9-4-1)12-15-20(14-7-17-21-20)16-13-19-10-5-2-6-11-19;/h1-6,8-11H,7,14,17H2;

InChI-Schlüssel

KNYDEJLQHHWYAK-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)(C#CC2=CC=CC=C2)C#CC3=CC=CC=C3.[Ba]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.